molecular formula C16H15N3OS B3982072 [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol

[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol

Cat. No. B3982072
M. Wt: 297.4 g/mol
InChI Key: CSMBYMKTMBPUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of oxidative stress. It has been shown to increase the activity of antioxidant enzymes, as well as to decrease the levels of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as to increase the activity of antioxidant enzymes. In addition, it has been shown to have anticancer effects, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yields. However, there are also limitations to its use. For example, it may have limited solubility in certain solvents, which could affect its bioavailability.

Future Directions

There are several future directions for research on [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol. One potential area of investigation is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, this compound is a compound that has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. While there are limitations to its use, there are also many potential future directions for research on this compound. With further investigation, this compound may prove to be a valuable tool for scientific research and the development of new therapeutics.

Scientific Research Applications

[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It has been used in studies investigating the role of oxidative stress in disease, as well as in studies investigating the mechanisms of action of various drugs.

properties

IUPAC Name

(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-21-16-18-17-15(14(20)12-8-4-2-5-9-12)19(16)13-10-6-3-7-11-13/h2-11,14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMBYMKTMBPUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Reactant of Route 2
Reactant of Route 2
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Reactant of Route 3
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Reactant of Route 4
Reactant of Route 4
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Reactant of Route 5
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Reactant of Route 6
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.